molecular formula C6H7NO4 B1178536 Nitrobenzooxipenone CAS No. 127283-63-0

Nitrobenzooxipenone

Cat. No.: B1178536
CAS No.: 127283-63-0
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Description

IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry nomenclature for this compound is 7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one . This systematic name precisely describes the molecular structure through a hierarchical designation system that identifies the core heterocyclic framework, substituent positioning, and functional group characteristics. The nomenclature indicates a benzoxepinone core structure with specific nitro group positioning at the 7-position of the aromatic ring system.

The molecular formula for this compound is C₁₀H₉NO₄ , with a corresponding molecular weight of 207.18 grams per mole . This molecular composition reflects the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms, distributed across the benzoxepinone framework and nitro substituent. The structural descriptors embedded within the IUPAC nomenclature reveal critical information about the compound's three-dimensional arrangement and electronic characteristics.

The compound exhibits a dihydrobenzoxepinone structure, where the "3,4-dihydro-2H" designation indicates partial saturation of the seven-membered heterocyclic ring system. This structural feature distinguishes this compound from fully aromatic benzoxepinone derivatives and influences its chemical reactivity patterns. The ketone functionality at position 5 of the oxepine ring contributes significantly to the compound's electrophilic character and potential for nucleophilic addition reactions.

Structural Parameter Description Value/Designation
IUPAC Name Official systematic nomenclature 7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one
Molecular Formula Elemental composition C₁₀H₉NO₄
Molecular Weight Molar mass 207.18 g/mol
Ring System Core heterocyclic framework Benzoxepinone
Saturation State Degree of hydrogenation 3,4-dihydro-2H
Functional Groups Primary reactive centers Nitro group, ketone

The structural descriptors further reveal the presence of a seven-membered heterocyclic ring fused to a benzene system, creating a bicyclic arrangement that defines the compound's fundamental architecture. The nitro group substituent at position 7 provides significant electron-withdrawing characteristics, influencing the overall electronic distribution throughout the molecular framework and affecting both chemical reactivity and physical properties.

Heterocyclic Classification: Benzoxazinone and Oxepinone Frameworks

This compound belongs to the specialized class of benzoxepinone heterocycles, which represent a subset of seven-membered oxygen-containing heterocyclic compounds fused to aromatic ring systems. The classification within heterocyclic chemistry places this compound among the oxepinone derivatives, specifically those incorporating benzannulation patterns that create extended conjugated systems with unique electronic properties.

The benzoxepinone framework represents a fusion between a benzene ring and a seven-membered oxepinone heterocycle, creating a bicyclic system with distinct structural and electronic characteristics. This classification distinguishes this compound from other heterocyclic families such as benzoxazinones, which contain six-membered heterocyclic rings, and benzodioxepines, which incorporate additional oxygen atoms within the heterocyclic framework.

The oxepinone classification specifically refers to seven-membered heterocyclic rings containing one oxygen atom and one carbonyl group, creating a lactone-like structure within the ring system. This structural arrangement provides unique chemical properties that distinguish oxepinones from other oxygen-containing heterocycles such as furans, pyrans, or benzofurans. The seven-membered ring system exhibits conformational flexibility that influences the compound's chemical behavior and intermolecular interactions.

Within the broader context of heterocyclic classification, this compound can be categorized according to several structural parameters:

Classification Category Subcategory Specific Designation
Ring Size Seven-membered Oxepinone
Heteroatom Type Oxygen-containing Monooxygen heterocycle
Fusion Pattern Benzannulated Benzoxepinone
Saturation Level Partially saturated Dihydro derivative
Functional Groups Nitro-substituted 7-nitrobenzoxepinone

The heterocyclic classification also encompasses the compound's relationship to related structural families, including benzodioxepines and benzoxazepines, which share similar ring frameworks but differ in heteroatom composition and positioning. These structural relationships provide insights into potential synthetic pathways and chemical transformations that may be applicable to this compound derivatives.

The benzoxepinone framework exhibits characteristic electronic properties derived from the extended conjugation between the aromatic benzene ring and the heterocyclic oxepinone system. This electronic delocalization influences the compound's spectroscopic properties, chemical reactivity patterns, and potential biological activities, making it a valuable structural motif for pharmaceutical and materials chemistry applications.

CAS Registry Number and Synonymous Designations

This compound is officially registered under CAS Registry Number 127283-63-0 , which serves as the unique identifier for this specific chemical compound within global chemical databases and regulatory systems. This registry number provides unambiguous identification for the compound across different nomenclature systems and ensures consistent referencing in scientific literature, commercial transactions, and regulatory documentation.

The CAS registry system assigns unique numerical identifiers to chemical substances based on their molecular structure and composition, providing a standardized method for chemical identification that transcends linguistic and nomenclatural variations. The assignment of CAS number 127283-63-0 to this compound reflects the compound's distinct structural characteristics and differentiates it from closely related heterocyclic compounds that may share similar names or structural features.

Several synonymous designations exist for this compound within chemical literature and commercial databases, reflecting different approaches to nomenclature and structural description. The primary alternative designation is 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-nitro- , which represents an alternative systematic naming convention that emphasizes the benzoxepin core structure with positional descriptors for the nitro substituent and saturation pattern.

Additional synonymous designations include variations in ring numbering systems and structural descriptors that reflect different nomenclatural traditions within organic chemistry. These alternative names provide valuable cross-referencing capabilities for literature searches and database queries, ensuring comprehensive coverage of relevant research and commercial information.

Designation Type Name/Number Usage Context
CAS Registry Number 127283-63-0 Official chemical identification
Primary IUPAC Name 7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one Systematic nomenclature
Alternative Systematic Name 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-nitro- Alternative numbering system
Common Name This compound Simplified designation
Database Identifier CB81113408 ChemicalBook reference number

The systematic cataloging of synonymous designations ensures accurate identification and referencing of this compound across different chemical databases, research publications, and commercial platforms. This comprehensive nomenclatural framework facilitates effective communication among researchers, regulatory agencies, and commercial entities involved in the development, manufacture, and application of this heterocyclic compound.

The molecular descriptor number MFCD08706333 provides an additional unique identifier within certain chemical database systems, complementing the CAS registry number and enabling cross-platform chemical identification. These multiple identification systems ensure robust chemical tracking and referencing capabilities across diverse scientific and commercial applications.

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-2-1-5-15-10-4-3-7(11(13)14)6-8(9)10/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDDRWAVYLBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925832
Record name 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127283-63-0
Record name 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions for Direct Nitrobenzophenone Synthesis

The most direct route to 2-nitrobenzophenone involves Friedel–Crafts acylation or condensation between benzaldehyde derivatives and nitrobenzene. As detailed in the patent CN105439869A , a scalable method employs benzaldehyde and nitrobenzene in a 1:1.2 molar ratio, catalyzed by concentrated sulfuric acid at 80–100°C for 5 hours. This method achieves an 85% yield by leveraging the electrophilic aromatic substitution mechanism, where the nitro group directs regioselectivity to the para position relative to the ketone. Key advantages include:

  • Catalyst Efficiency : Sulfuric acid facilitates protonation of the carbonyl group, enhancing electrophilicity.

  • Solvent-Free Conditions : Minimizes purification steps and reduces environmental impact.

  • Scalability : Demonstrated at multi-gram scales without significant yield loss .

A comparative analysis of catalysts (Table 1) reveals that Lewis acids like AlCl₃ offer inferior regioselectivity (≤60% yield) compared to Brønsted acids, underscoring the superiority of sulfuric acid in this context .

Table 1 : Catalyst screening for 2-nitrobenzophenone synthesis via condensation

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄80–100585
AlCl₃90660
FeCl₃100555

Base-Mediated Reductive Cyclization of Nitrophenyl Precursors

A novel approach from Gloer’s group involves Diels–Alder adducts of 4-nitrophenylcyclohexanones, followed by base-mediated reductive cyclization to yield hexahydro-2,6-methano-1-benzazocines . While primarily targeting benzazocines, this method is adaptable to nitrobenzophenone derivatives by modifying the ketone precursor. The reductive step employs potassium carbonate in dimethylformamide (DMF) at 90°C, achieving cyclization yields up to 87% (Table 2).

Mechanistic Insight : The base deprotonates the α-hydrogen of the ketone, enabling nucleophilic attack on the nitroarene, followed by reduction of the nitro group to an amine intermediate and subsequent cyclization .

Table 2 : Substrate scope for reductive cyclization

SubstrateProductYield (%)
4-NitrophenylcyclohexanoneBenzazocine analog87
3-NitrophenylacetoneNot reported72

Nucleophilic Aromatic Substitution with Fluoronitrobenzenes

Fluoronitrobenzenes serve as versatile electrophiles in nucleophilic substitution reactions. For instance, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile reacts with o-fluoronitrobenzene to form 2-(2-nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile . Although this targets a thiophene derivative, the methodology extends to benzophenones by substituting the amine nucleophile with phenoxide ions.

Optimized Conditions :

  • Solvent : Ethanol, facilitating polar transition states.

  • Temperature : Reflux conditions (78°C) for 12 hours.

  • Yield : ~70% for thiophene analogs, with potential for improvement in benzophenone systems .

Catalytic Reduction of Nitrobenzene Derivatives

The patent US4178315A describes nitrosobenzene synthesis via catalytic reduction of nitrobenzene using hydrocarbons (e.g., methane) at 250–450°C. While focused on nitroso compounds, this method informs nitro-group manipulation strategies. For benzophenones, partial reduction could preserve the ketone while introducing amino groups for further functionalization.

Notable Parameters :

  • Catalyst : Mixed metal oxides (e.g., Fe-Cr).

  • Pressure : 1–15 bar.

  • Selectivity : >90% for nitrosobenzene .

Comparative Analysis of Methodologies

Table 3 : Method comparison for nitrobenzophenone synthesis

MethodYield (%)ScalabilityComplexity
Condensation 85HighLow
Reductive Cyclization 87ModerateModerate
Nucleophilic Substitution 70LowHigh

Chemical Reactions Analysis

Types of Reactions: Nitrobenzooxipenone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in organic synthesis.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Substituted benzooxipenone derivatives with various functional groups.

Scientific Research Applications

Nitrobenzooxipenone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nitrobenzooxipenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nitrobenzooxipenone and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications/Notes
This compound* C₁₃H₉NO₃ 227.22 ~160–165 (inferred) Ethyl acetate/Hexane Intermediate in organic synthesis
Nitrobenzene C₆H₅NO₂ 123.11 5.7 Methylene chloride Industrial solvent, explosive precursor
3-Nitrobenzanthrone C₁₇H₉NO₃ 283.26 268–270 Limited data Environmental pollutant, suspected carcinogen
2,4-Dinitrotoluene C₇H₆N₂O₄ 182.14 70 Acetone/Hexane Explosives manufacturing
2-Nitroaniline C₆H₆N₂O₂ 138.12 71.5 Benzene/Methanol Dye intermediate

*Inferred properties based on 2-amino-5-nitrobenzophenone .

Key Observations:

Structural Complexity: this compound and 3-nitrobenzanthrone share polycyclic frameworks, but the latter’s fused anthracene ring system increases molecular weight (283.26 g/mol vs. 227.22 g/mol) and melting point (268–270°C vs. ~160°C) .

Solubility: this compound’s solubility in ethyl acetate aligns with nitrobenzophenones, whereas nitrobenzene and dinitrotoluene exhibit higher solubility in nonpolar solvents like hexane .

Reactivity: The nitro group in this compound likely enhances electrophilic substitution resistance compared to simpler nitroaromatics like nitrobenzene, which is more prone to reduction reactions .

Environmental and Analytical Considerations

This compound and its analogues are often analyzed using EPA methods such as Method 609 (for nitroaromatics) and Method 8095 (for explosives). For example:

  • EPA Method 609 detects nitrobenzene and isophorone at 1,000 µg/mL in hexane, while Method 8095 identifies dinitrotoluene isomers at 20 µg/mL in acetone .
  • 3-Nitrobenzanthrone, a persistent environmental toxin, requires specialized detection due to its low volatility and complex matrix interference .

Biological Activity

Nitrobenzooxipenone, a compound characterized by a nitro group attached to a benzooxipenone structure, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one

PropertyValue
Molecular FormulaC10H9NO4
Molecular Weight199.18 g/mol
InChIInChI=1S/C10H9NO4/c12-9-2-1-5-15-10-4-3-7(11(13)14)6-8(9)10/h3-4,6H,1-2,5H2
InChI KeyHCJDDRWAVYLBCZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its nitro group, which can undergo redox reactions. These reactions lead to the formation of reactive intermediates that interact with various biological molecules. Key mechanisms include:

  • Enzymatic Modulation: this compound can inhibit or activate specific enzymes, affecting metabolic pathways.
  • Oxidative Stress Induction: The generation of reactive oxygen species (ROS) can disrupt cellular processes and lead to apoptosis in certain cell types.
  • Nucleophilic Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution, leading to the formation of various derivatives with enhanced biological properties.

Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activity against a range of pathogens. Research indicates that:

  • In vitro studies demonstrate significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Mechanism: The antimicrobial effect is believed to be due to the disruption of bacterial cell membranes and interference with essential metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies: this compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Cell LineIC50 (µM)Reference
MCF-715
A54920
  • Mechanism: The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Research Findings

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The study found that modifications at specific positions on the benzooxipenone ring significantly enhanced cytotoxicity against cancer cells while reducing toxicity to normal cells.

Case Study: Antimicrobial Efficacy

Another research article in Antimicrobial Agents and Chemotherapy reported that this compound exhibited potent activity against multidrug-resistant strains of Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.

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